![molecular formula C6H10D2O B1148060 3E-Hexen-3,4-d2-1-ol CAS No. 144369-19-7](/img/new.no-structure.jpg)
3E-Hexen-3,4-d2-1-ol
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Description
3E-Hexen-3,4-d2-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C6H10D2O and its molecular weight is 102.171. The purity is usually 95% min..
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Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C6H12O
Molecular Weight: 100.1589
CAS Registry Number: 928-96-1
3E-Hexen-3,4-d2-1-ol is characterized by its double bond configuration and hydroxyl group, which contribute to its reactivity and biological activity. Its isotopologue nature allows for specific applications in tracer studies and metabolic pathways analysis.
Pest Attraction and Plant Defense Mechanisms
Research indicates that this compound plays a significant role in plant volatile organic compounds (VOCs) emitted during herbivore attacks. These emissions can attract natural predators of pests, enhancing biological control methods in agriculture.
Case Study: A study on sorghum revealed that the presence of (Z)-3-hexenyl acetate and related compounds increased when subjected to herbivory, suggesting that these compounds serve as signals to attract predatory insects . The ability to manipulate these emissions through genetic or chemical means could enhance pest management strategies.
Flavoring Agents
This compound is utilized in the food industry as a flavoring agent due to its green, grassy aroma. It is particularly relevant in the production of various food products where fresh flavors are desired.
Data Table: Flavor Profiles of Compounds
Compound | Aroma Profile | Application Area |
---|---|---|
This compound | Grassy, fresh | Flavoring agents |
(Z)-3-Hexenyl Acetate | Fruity, green | Food products |
Linalool | Floral, citrus | Beverages |
The incorporation of this compound into food formulations can enhance sensory attributes and consumer appeal.
Metabolic Pathway Tracing
The isotopic labeling of this compound allows for its use as a tracer in metabolic studies. The deuterium substitution provides a means to track the compound's fate within biological systems without interfering with natural processes.
Case Study: In studies involving plant metabolism under stress conditions (e.g., exposure to methyl jasmonate), researchers have observed how the emission profiles of VOCs change over time. The biphasic response highlighted the importance of timing and concentration in eliciting VOC emissions . The use of deuterated compounds like this compound can provide insights into these dynamic processes.
Properties
CAS No. |
144369-19-7 |
---|---|
Molecular Formula |
C6H10D2O |
Molecular Weight |
102.171 |
Purity |
95% min. |
Synonyms |
3E-Hexen-3,4-d2-1-ol |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.